Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate

Physicochemical characterization Fluorine substitution Medicinal chemistry building blocks

Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate (CAS 1823316-44-4) is a conformationally constrained bicyclo[3.1.0]hexane derivative bearing a 3-benzyloxy substituent, a 6-fluoro group, and a 6-ethyl carboxylate ester. This compound belongs to a class of fluorinated bicyclic scaffolds that have served as key synthetic intermediates in the discovery of potent, selective group II metabotropic glutamate receptor (mGluR2/3) antagonists, most notably MGS0039.

Molecular Formula C16H19FO3
Molecular Weight 278.32 g/mol
Cat. No. B12095972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate
Molecular FormulaC16H19FO3
Molecular Weight278.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(C2C1CC(C2)OCC3=CC=CC=C3)F
InChIInChI=1S/C16H19FO3/c1-2-19-15(18)16(17)13-8-12(9-14(13)16)20-10-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3
InChIKeyCKPBTBBROFQPEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate — Procurement-Ready Profile of a Fluorinated Bicyclo[3.1.0]hexane Synthetic Intermediate


Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate (CAS 1823316-44-4) is a conformationally constrained bicyclo[3.1.0]hexane derivative bearing a 3-benzyloxy substituent, a 6-fluoro group, and a 6-ethyl carboxylate ester. This compound belongs to a class of fluorinated bicyclic scaffolds that have served as key synthetic intermediates in the discovery of potent, selective group II metabotropic glutamate receptor (mGluR2/3) antagonists, most notably MGS0039 [1]. The bicyclo[3.1.0]hexane core provides a rigid cyclopropane-fused cyclopentane framework that functions as a bioisostere of cyclohexane, offering conformational restraint with only modest elevation in lipophilicity relative to monocyclic analogs [2]. The combination of a C6 fluorine atom and a C3 benzyloxy group establishes a substitution pattern that maps directly onto the pharmacophore of clinically pursued mGluR2/3 antagonists.

Why Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate Cannot Be Replaced by Non-Fluorinated or De-Benzyloxy Analogs


Generic substitution with the non-fluorinated analog (ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate, CAS 1820707-35-4) or with 3-deoxy variants is not viable for researchers requiring a faithful intermediate en route to 6-fluoro-substituted mGluR ligands. The 6-fluoro substituent is not a passive structural decoration; it is an essential determinant of biological activity in the target compound class. In the seminal SAR studies by Nakazato et al., the 6-fluoro group was found to be critical for high-affinity mGluR2/3 antagonism — the benzyloxy-bearing analog lacking the C6 fluorine showed substantially reduced potency [1]. Furthermore, the C6 ethyl ester is the precise functional handle used in prodrug strategies to improve oral bioavailability of the di-acid pharmacophore; replacing this with a different ester or acid would alter the downstream synthetic route and the pharmacokinetic profile of the final active species [2]. Simply put, substituting any of the three functional groups — 3-benzyloxy, 6-fluoro, or 6-ethyl carboxylate — breaks the synthetic tractability to the intended mGluR-targeted final compounds.

Quantitative Differentiation Guide: Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate vs. Closest Analogs


Molecular Weight and Fluorine-Induced Physicochemical Differentiation vs. Non-Fluorinated Analog

The target compound (C16H19FO3, MW 278.32 g/mol) incorporates a single fluorine atom at the C6 bridgehead position, replacing the hydrogen present in the non-fluorinated analog ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate (CAS 1820707-35-4, C16H20O3, MW 260.33 g/mol) [1]. This fluorine substitution increases molecular weight by 17.99 Da (+6.9%) and alters the electronic environment at the cyclopropane ring, which is the site of key receptor interactions in downstream mGluR ligands [2].

Physicochemical characterization Fluorine substitution Medicinal chemistry building blocks

Class-Level SAR: 6-Fluoro Substituent is Essential for mGluR2 Binding Affinity

In the fully elaborated 2-amino-2,6-dicarboxylic acid series that the target compound is designed to access, the 3-benzyloxy-6-fluoro substitution pattern confers nanomolar mGluR2 affinity. The closest elaborated analog — (1R,2R,3R,5R,6R)-2-amino-3-benzyloxy-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (CHEMBL186214) — exhibits a Ki of 7.14 nM and an IC50 of 131 nM at human mGluR2 expressed in CHO cells [1]. The even more optimized 3-(3,4-dichlorobenzyloxy) analog MGS0039 achieves Ki = 2.2 nM (mGluR2) and 4.5 nM (mGluR3) [2]. Critically, in the same SAR series, removal of the 6-fluoro substituent leads to a marked loss of receptor affinity; the seminal Nakazato et al. (2004) paper established that 6-fluorination was a key structural determinant distinguishing high-potency antagonists from weakly active analogs [3].

Structure-activity relationship mGluR2/3 antagonism Bicyclo[3.1.0]hexane pharmacophore

C6 Ethyl Ester as a Prodrug-Optimized Functionality: Pharmacokinetic Advantage vs. Free Di-Acid

The 6-ethyl carboxylate ester in the target compound mirrors the prodrug strategy validated in the MGS0039 series. Yasuhara et al. (2006) demonstrated that the ethyl ester prodrug of MGS0039 achieved a plasma Cmax of 20.7 ± 1.3 μM following oral administration in rats, compared to only 2.46 ± 0.62 μM for the free di-acid MGS0039 — an approximately 8.4-fold improvement in systemic exposure [1]. The C6 ethyl ester is the optimal balance point within the alkyl ester series: shorter esters (methyl) showed lower exposure, while longer esters (heptyl) provided higher brain penetration but required more extensive metabolic activation. This validates the C6 ethyl ester as the correct synthetic intermediate handle for programs seeking to elaborate the scaffold into orally bioavailable mGluR2/3 antagonists [1][2].

Prodrug strategy Oral bioavailability Pharmacokinetics Ester prodrug

Commercial Availability and Purity Specification vs. Closest Non-Fluorinated Analog

The target compound is available from multiple suppliers at specified purity. Leyan offers ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate (cat. no. 2103320) at 95% purity (CAS 1823316-44-4, C16H19FO3, MW 278.32) . The non-fluorinated analog ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate is available at 98% purity from the same vendor (CAS 1820707-35-4, cat. no. 1786318, MW 260.33) . The fluorinated compound is also listed on chemenu.com with 95%+ purity (cat. no. CM573699) . Both compounds bear GHS hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . The fluorinated compound commands a higher procurement cost and longer lead time, reflecting the additional synthetic complexity of introducing the fluorine at the bridgehead position.

Procurement specification Purity comparison Supplier availability

Patent-Documented Role as a Key Intermediate in the 6-Fluorobicyclo[3.1.0]hexane mGluR Antagonist Synthesis Pathway

The target compound and its close structural relatives are explicitly disclosed as intermediates in the dominant patent family covering 6-fluorobicyclo[3.1.0]hexane-based mGluR modulators. US Patent 7,157,594 B2 (Taisho Pharmaceutical) describes the synthesis of (1R,5R,6R)-6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester as the core intermediate, which is then elaborated via C3 alkoxylation to introduce the benzyloxy group [1]. The patent exemplifies the conversion of this intermediate class to 2-amino-3-alkoxy-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives — the active mGluR2/3 antagonists. WO 2012/068041 A1 (Eli Lilly) further describes 4-substituted-3-benzyloxy-bicyclo[3.1.0]hexane compounds as mGluR2/3 antagonists, with the 3-benzyloxy substitution pattern retained throughout the claimed genus [2]. This establishes the target compound's structural motif as the conserved pharmacophore core across two independent industrial mGluR antagonist programs.

Synthetic intermediate Patent analysis mGluR antagonist synthesis

Optimal Procurement and Application Scenarios for Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate


Direct Synthetic Entry into 2-Amino-3-alkoxy-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid mGluR2/3 Antagonists

This compound is the optimal starting material for medicinal chemistry programs building upon the Nakazato et al. (2004) SAR series. The 3-benzyloxy group can be deprotected and replaced with substituted benzyl alcohols (e.g., 3,4-dichlorobenzyl alcohol to access MGS0039), while the 6-ethyl ester serves as a handle for subsequent hydrolysis to the free acid or for prodrug elaboration [1]. The 6-fluoro group remains intact throughout the synthetic sequence, preserving the essential pharmacophoric element for mGluR2/3 binding (Ki = 2.2–7.14 nM in elaborated analogs) [2]. Synthetic protocols are provided in US Patent 7,157,594 B2, which details the conversion of 6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester to the 2-amino-3-alkoxy-2,6-dicarboxylic acid scaffold [3].

Prodrug Optimization Programs Targeting Oral Bioavailability of mGluR Antagonists

The C6 ethyl ester renders this intermediate immediately compatible with the ester prodrug strategy validated by Yasuhara et al. (2006), where the ethyl ester form of the elaborated di-acid achieved an 8.4-fold improvement in plasma Cmax (20.7 ± 1.3 μM vs. 2.46 ± 0.62 μM) over the free acid [1]. Procurement of this specific intermediate enables SAR exploration at the C6 ester position (methyl, ethyl, propyl, heptyl, etc.) while retaining the 3-benzyloxy-6-fluoro core, allowing systematic optimization of oral exposure and brain penetration without de novo synthesis of the bicyclic scaffold [1].

Building Block for Bicyclo[3.1.0]hexane-Focused Fragment and Compound Library Synthesis

The target compound serves as a privileged building block for generating focused libraries of conformationally constrained bicyclo[3.1.0]hexane derivatives. The bicyclo[3.1.0]hexane core functions as a bioisostere of cyclohexane with enhanced metabolic stability and conformational rigidity [1]. The three points of diversification — 3-benzyloxy (cleavable to free alcohol), 6-fluoro (stable substitution), and 6-ethyl ester (hydrolyzable to acid or reducible to alcohol) — provide orthogonal synthetic handles for parallel library synthesis. The fluorinated core distinguishes this building block from the more common non-fluorinated bicyclo[3.1.0]hexane-6-carboxylates, offering access to a distinct region of chemical space with relevance to CNS drug discovery [2].

Reference Standard for Analytical Method Development in Fluorinated Bicyclic Compound QC

Given its well-defined structure (CAS 1823316-44-4, C16H19FO3, MW 278.32) and commercial availability at certified purity (95%), this compound can serve as a reference standard for developing HPLC-MS or GC-MS analytical methods for the broader class of 6-fluorobicyclo[3.1.0]hexane derivatives. Its distinct molecular ion ([M+H]+ at m/z 279.3) and characteristic 19F NMR signal provide unambiguous identification markers for method validation [1]. The non-fluorinated analog (CAS 1820707-35-4) can be used as a negative control to confirm fluorine-specific detection.

Quote Request

Request a Quote for Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.